molecular formula C8H16O2 B1209536 Pentyl propionate CAS No. 624-54-4

Pentyl propionate

Cat. No.: B1209536
CAS No.: 624-54-4
M. Wt: 144.21 g/mol
InChI Key: TWSRVQVEYJNFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl propionate is typically synthesized through an esterification reaction between pentan-1-ol and propanoic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the mixture under reflux conditions . The reaction can be represented as follows:

C5H11OH+C2H5COOHC8H16O2+H2O\text{C}_5\text{H}_{11}\text{OH} + \text{C}_2\text{H}_5\text{COOH} \rightarrow \text{C}_8\text{H}_{16}\text{O}_2 + \text{H}_2\text{O} C5​H11​OH+C2​H5​COOH→C8​H16​O2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Pentyl propionate, being an ester, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentan-1-ol and propanoic acid.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can react with another alcohol to form a different ester and release pentan-1-ol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Another alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: Pentan-1-ol and propanoic acid.

    Reduction: Pentan-1-ol.

    Transesterification: A different ester and pentan-1-ol.

Scientific Research Applications

Pentyl propionate has various applications in scientific research and industry:

Mechanism of Action

The mechanism of action of pentyl propionate primarily involves its hydrolysis by esterases, enzymes that catalyze the cleavage of ester bonds. The hydrolysis results in the formation of pentan-1-ol and propanoic acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Propyl propanoate
  • Butyl propanoate
  • Hexyl propanoate
  • Pentyl acetate
  • Pentyl butanoate

Comparison

Pentyl propionate is unique among these esters due to its specific combination of pentan-1-ol and propanoic acid, which gives it a distinct fruity odor and specific physical and chemical properties. Compared to other esters like pentyl acetate, which has a similar fruity aroma, this compound has a slightly higher boiling point and different reactivity due to the propanoic acid moiety .

Properties

IUPAC Name

pentyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-6-7-10-8(9)4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSRVQVEYJNFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Record name N-PENTYL PROPIONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24060
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041606
Record name Pentyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-pentyl propionate is a colorless liquid with an apple-like odor. Floats on water. (USCG, 1999), Liquid
Record name N-PENTYL PROPIONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24060
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propanoic acid, pentyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

167.00 to 169.00 °C. @ 760.00 mm Hg
Record name Pentyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

106 °F (USCG, 1999)
Record name N-PENTYL PROPIONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24060
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

0.81 mg/mL at 25 °C
Record name Pentyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.869 to 0.873 at 68 °F (USCG, 1999)
Record name N-PENTYL PROPIONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24060
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

624-54-4
Record name N-PENTYL PROPIONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24060
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentyl propionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7931
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, pentyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/826P0596UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pentyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-73.1 °C
Record name Pentyl propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentyl propionate
Reactant of Route 2
Reactant of Route 2
Pentyl propionate
Reactant of Route 3
Reactant of Route 3
Pentyl propionate
Reactant of Route 4
Reactant of Route 4
Pentyl propionate
Reactant of Route 5
Pentyl propionate
Reactant of Route 6
Reactant of Route 6
Pentyl propionate
Customer
Q & A

Q1: What is the role of Pentyl Propionate in treating oil-contaminated drill cuttings?

A1: this compound can be a key component in microemulsions used for cleaning oil-contaminated drill cuttings []. Research has shown that a single-phase oil-in-water (O/W) microemulsion containing this compound effectively reduces oil retention in these cuttings to levels acceptable for offshore disposal [].

Q2: How does the choice of solvent affect the polymerization of n-Butyl acrylate when this compound is used as a solvent?

A2: Research using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS2) revealed that using this compound as a solvent during the high-temperature polymerization of n-Butyl acrylate, initiated by tert-butyl peroxy-3,5,5-trimethylhexanoate, leads to specific reaction pathways []. These pathways, which include beta-scission and chain transfer to the solvent, differ from those observed with solvents like xylene and butyl acetate, highlighting the influence of solvent choice on the polymerization process and the resulting polymer structure [].

Q3: Can this compound be used to study aroma biosynthesis in fruits?

A3: Yes, this compound serves as a valuable tool in investigating the biosynthesis of volatile aromas in fruits like apples []. Studies using "Redchief Delicious" apples demonstrated that different apple tissues (skin, hypanthial, and carpellary) exhibit varying capacities to metabolize 1-pentanol and synthesize esters, including this compound, under both aerobic and anoxic conditions []. This suggests the compound's utility in understanding how aroma profiles develop in fruits under different physiological conditions.

Q4: What is the significance of studying electron transfer reactions in liquid crystals using compounds like this compound?

A5: this compound acts as an isotropic solvent in studies examining the impact of solvent and structural dynamics on electron transfer reactions []. By dissolving donor-acceptor molecules, like those derived from 4-aminonaphthalene-1,8-dicarboximide, in this compound, researchers can compare electron transfer kinetics in a controlled isotropic environment against those observed in anisotropic media like nematic liquid crystals []. This comparison provides valuable insights into how the organization of surrounding molecules influences fundamental photochemical processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.